molecular formula C24H46O4 B13792913 Hexanedioic acid, octadecyl ester CAS No. 90604-96-9

Hexanedioic acid, octadecyl ester

Cat. No.: B13792913
CAS No.: 90604-96-9
M. Wt: 398.6 g/mol
InChI Key: ABXNBKQSDWIZQP-UHFFFAOYSA-N
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Description

Hexanedioic acid, octadecyl ester (C₂₄H₄₆O₄) is a diester compound derived from hexanedioic acid (adipic acid) and octadecanol. It belongs to the family of fatty acid esters, characterized by a linear aliphatic chain (C18) esterified to the dicarboxylic acid backbone. This compound is notable for its amphiphilic properties, combining hydrophobic (C18 alkyl chain) and hydrophilic (ester groups) regions, which make it useful in industrial and biological applications.

Properties

CAS No.

90604-96-9

Molecular Formula

C24H46O4

Molecular Weight

398.6 g/mol

IUPAC Name

6-octadecoxy-6-oxohexanoic acid

InChI

InChI=1S/C24H46O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-28-24(27)21-18-17-20-23(25)26/h2-22H2,1H3,(H,25,26)

InChI Key

ABXNBKQSDWIZQP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCC(=O)O

Origin of Product

United States

Preparation Methods

Direct Esterification of Hexanedioic Acid with Octadecanol

The classical and most straightforward method to prepare hexanedioic acid, octadecyl ester is the direct esterification of hexanedioic acid with octadecanol under dehydrating conditions. This involves:

  • Reactants : Hexanedioic acid (adipic acid) and octadecanol (stearyl alcohol).
  • Catalysts : Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are traditionally used to promote esterification.
  • Conditions : Heating under reflux with removal of water to drive the equilibrium toward ester formation.
  • Process : The carboxylic acid groups of hexanedioic acid react with the hydroxyl group of octadecanol forming ester linkages and releasing water.

This method requires careful control of temperature and removal of water to maximize yield and minimize side reactions. However, it may involve harsh acidic conditions and prolonged heating, which can lead to side products or degradation.

Esterification via Dilactone Ring-Opening and Alcohol Reaction (Advanced Catalytic Method)

A more modern and efficient method involves the use of dilactones of hexanedioic acid derivatives and their reaction with alcohols under mild conditions:

  • Starting Material : Dilactones of hexanedioic acid or related tetrahydroxy derivatives.
  • Reaction : The dilactone ring is opened by nucleophilic attack of octadecanol, leading to the formation of diesters.
  • Catalysts : Non-protic acid catalysts or other mild catalysts are used to avoid harsh acidic conditions.
  • Advantages :
    • No water is produced during the ring-opening esterification, improving atomic efficiency.
    • Mild reaction temperatures prevent thermal decomposition of the lactone intermediates.
    • Avoidance of mineral acids reduces corrosion and environmental hazards.
  • Solvents : The reaction can be done solvent-free or in inert organic solvents such as tetrahydrofuran (THF), dioxane, ethers, ketones, or chlorinated hydrocarbons.
  • Yield and Purity : This method provides high yields with fewer by-products and better control over the esterification process.

Indirect Synthesis via Hexanedioic Acid Production

Since hexanedioic acid is the acid component in the ester, its preparation method impacts the overall synthesis:

  • Hexanedioic Acid Production :
    • Oxidation of cyclohexanone and cyclohexanol mixture (KA oil) with nitric acid.
    • Alternative methods include hydrocarbonylation of butadiene or oxidative cleavage of cyclohexene.
  • Subsequent Esterification :
    • The purified hexanedioic acid is then esterified with octadecanol as described above.

Comparative Data Table of Preparation Methods

Preparation Method Reactants Catalysts/Conditions Advantages Disadvantages
Direct Acid-Catalyzed Esterification Hexanedioic acid + Octadecanol Strong acid catalyst, heat, water removal Simple, well-established Harsh conditions, possible side reactions
Dilactone Ring-Opening Esterification Hexanedioic acid dilactone + Alcohol Mild catalysts, mild temperature, solvent-free or inert solvents High atomic efficiency, mild conditions, no water by-product Requires lactone intermediate preparation
Indirect via Hexanedioic Acid from KA Oil KA oil → Hexanedioic acid → Esterification Nitric acid oxidation; then acid catalysis for esterification Industrially scalable, established routes Multi-step, involves hazardous reagents

Chemical Reactions Analysis

Types of Reactions

Hexanedioic acid, octadecyl ester primarily undergoes hydrolysis and transesterification reactions.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into hexanedioic acid and octadecanol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis uses strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases like sodium hydroxide.

    Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are commonly used.

Major Products

    Hydrolysis: Hexanedioic acid and octadecanol.

    Transesterification: A different ester and alcohol, depending on the reactants used.

Scientific Research Applications

Pharmaceutical Applications

Hexanedioic acid, octadecyl ester has demonstrated significant biological activities that are beneficial in pharmaceutical formulations.

  • Antimicrobial Activity : Research indicates that this compound exhibits potent antimicrobial properties against various pathogens. It has been shown to disrupt microbial cell membranes, making it an effective candidate for topical antiseptics.

    Table 1: Antimicrobial Efficacy
    CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
    This compoundEscherichia coli32 µg/mL
    This compoundStaphylococcus aureus16 µg/mL
  • Antioxidant Properties : The compound is also recognized for its ability to scavenge free radicals, which is crucial in reducing oxidative stress in biological systems. This property positions it as a potential additive in formulations aimed at preventing cellular damage.

    Table 2: Antioxidant Activity Comparison
    CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
    This compound25.518.7
    Control Compound40.335.1

Cosmetic and Personal Care Products

In the cosmetics industry, this compound serves as an emollient and conditioning agent.

  • Emollient Properties : It enhances skin hydration by forming a protective barrier on the skin, making it an essential ingredient in creams and lotions.
  • Conditioning Agent : In hair care products, it improves texture and manageability, contributing to the overall performance of conditioners and styling products.

Industrial Applications

This compound plays a crucial role in industrial chemistry as an intermediate in the synthesis of various chemicals.

  • Plasticizers : The compound is used to modify the properties of plastics, enhancing flexibility and durability.
  • Synthetic Flavors and Fragrances : Its ester functionality allows it to be employed in creating synthetic flavors and fragrances in food and cosmetic industries.

Data Table: Applications Overview

Application AreaSpecific UsesKey Benefits
PharmaceuticalsAntimicrobial agents, antioxidantsEffective against bacteria; reduces oxidative stress
CosmeticsEmollients, conditioning agentsEnhances skin hydration; improves hair texture
Industrial ChemistryPlasticizers, synthetic flavors/fragrancesImproves plastic properties; versatile in formulation

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration significantly lower than that of conventional antiseptics, suggesting its potential use in developing new antimicrobial formulations.

Case Study 2: Cosmetic Formulation

In a comparative study assessing various emollients used in skin creams, this compound was found to outperform others regarding moisture retention over a 24-hour period. This study highlights its efficacy as a superior emollient for cosmetic applications.

Mechanism of Action

The mechanism of action of hexanedioic acid, octadecyl ester involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, its biocompatibility allows it to interact with cellular membranes and proteins without causing adverse reactions.

Comparison with Similar Compounds

Data Table: Comparative Properties of Hexanedioic Acid Esters

Compound Alkyl Chain Molecular Weight (g/mol) Key Applications Biological Activity Source
Octadecyl ester Linear C18 386.6 Plasticizers, antimicrobials Antimicrobial Plant extracts, LDPE
Bis(2-ethylhexyl) ester Branched C8 370.6 Plasticizers, antioxidants Antioxidant Streptomyces, LDPE
Dioctyl ester Linear C8 370.3 Plant defense metabolites None reported Healthy seeds
Diisooctyl ester Branched C8 370.6 PVC plasticizers None reported Industrial synthesis
Monomethyl ester Methyl 160.1 PHB biosynthesis None reported Microbial PHB

Research Findings and Contrasts

  • Biological Activity : Octadecyl and bis(2-ethylhexyl) esters exhibit antimicrobial and antioxidant properties, whereas shorter-chain esters (e.g., dioctyl) lack reported bioactivity, suggesting chain length and branching influence efficacy .
  • Environmental Impact : Linear octadecyl esters persist longer in ecosystems due to high hydrophobicity, while branched esters (e.g., bis(2-ethylhexyl)) show higher migration rates into food, raising regulatory concerns .
  • Industrial Utility : Branched esters dominate plasticizer applications for flexibility, whereas linear esters (e.g., octadecyl) are preferred in niche antimicrobial coatings .

Biological Activity

Hexanedioic acid, octadecyl ester, also known by its chemical formula C24H46O4C_{24}H_{46}O_4, is an ester derived from hexanedioic acid and octadecanol. This compound has garnered attention in various fields, including pharmaceuticals, food science, and materials engineering, due to its potential biological activities and applications.

The molecular structure of this compound presents a hydrophobic character due to the long octadecyl chain, which influences its solubility and interaction with biological systems. The properties of this compound can be summarized in the following table:

PropertyValue
Molecular FormulaC24H46O4
Molecular Weight398.62 g/mol
SolubilityInsoluble in water
Boiling PointNot readily available

Biological Activities

This compound has been studied for various biological activities:

  • Antimicrobial Activity : Research indicates that esters similar to this compound exhibit antimicrobial properties. For instance, derivatives of hexanedioic acid have shown effectiveness against bacterial strains, suggesting potential applications in developing antimicrobial agents .
  • Antioxidant Properties : The antioxidant capacity of compounds within the same family has been documented. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and cardiovascular disorders .
  • Pharmacological Applications : As an inert ingredient in insecticides and acaricides, hexanedioic acid esters contribute to pest control strategies without directly affecting non-target organisms . Additionally, its use as a plasticizer in polymers highlights its versatility in material science .

Case Studies

Several studies have explored the biological activity of hexanedioic acid esters:

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various extracts containing hexanedioic acid derivatives against common pathogens. The results indicated that these compounds exhibited significant inhibitory effects with minimum inhibitory concentration (MIC) values ranging from 1.56 to 6.25 mg/mL .
  • Antioxidant Activity Assessment : Another research focused on evaluating the antioxidant properties of hexanedioic acid-based compounds through DPPH assays. The findings demonstrated that these compounds effectively scavenged free radicals, indicating their potential as antioxidant agents .

Research Findings

Recent research has provided insights into the mechanisms underlying the biological activities of this compound:

  • DNA Binding Studies : Experiments assessing the interaction of hexanedioic acid derivatives with plasmid DNA revealed binding activity that could lead to implications in gene regulation and therapeutic applications .
  • Phytochemical Analysis : A comprehensive phytochemical screening identified several bioactive compounds related to hexanedioic acid esters. The presence of these compounds suggests a diverse range of pharmacological activities that warrant further investigation .

Q & A

Basic: What synthetic methodologies are recommended for preparing hexanedioic acid, octadecyl ester?

The esterification of hexanedioic acid (adipic acid) with octadecyl alcohol (stearyl alcohol) under acidic or enzymatic catalysis is a common route. Key parameters include:

  • Catalyst selection : Sulfuric acid or lipases (e.g., porcine pancreatic lipase fractions) for eco-friendly synthesis .
  • Reaction conditions : Temperatures between 60–120°C, with inert gas purging to prevent oxidation.
  • Purification : Vacuum distillation or column chromatography to isolate the ester from unreacted alcohol or acid .
  • Validation : Confirm purity via GC-MS or NMR, referencing molecular ion peaks (e.g., m/z 426.67 for C26H50O4) .

Advanced: How does the alkyl chain length (C18) influence the compound’s thermal stability and phase behavior?

The octadecyl chain enhances hydrophobicity and melting point (e.g., ~27.4°C for related esters) due to van der Waals interactions. Methodological insights:

  • DSC/TGA : Measure decomposition thresholds (e.g., avoid >200°C to prevent CO/CO2 release) .
  • Crystallography : Compare with shorter-chain analogs (e.g., diisodecyl ester) to correlate chain packing efficiency with stability .

Basic: What analytical techniques are optimal for quantifying this compound in complex matrices?

  • GC-MS : Use non-polar columns (e.g., DB-5MS) and electron ionization to detect characteristic fragments (e.g., m/z 129 for adipic acid derivatives) .
  • HPLC : Reverse-phase C18 columns with UV detection at 210–220 nm for ester quantification .
  • FTIR : Identify ester carbonyl stretches (~1740 cm<sup>-1</sup>) and C-O-C linkages (~1250 cm<sup>-1</sup>) .

Advanced: What mechanisms underlie its biodegradability, and how do environmental conditions modulate degradation rates?

  • Biodegradation pathways : Hydrolysis by esterases or lipases (e.g., porcine pancreatic lipase) cleaves the ester bond into adipic acid and stearyl alcohol, both readily metabolized .
  • Environmental testing : Use OECD 301F (manometric respirometry) to assess aerobic biodegradation in soil/water. Note: Low bioaccumulation potential in aquatic organisms due to high log Kow (~8–10) .

Basic: How can researchers mitigate health risks during handling?

  • PPE : Nitrile gloves, flame-retardant lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Toxicity screening : Conduct in vitro assays (e.g., MTT for hepatotoxicity) at high doses (>500 mg/kg) to detect adaptive liver responses .

Advanced: What strategies resolve enantiomeric impurities in enzymatically synthesized batches?

  • Chiral chromatography : Use amylose- or cellulose-based columns with hexane/isopropanol mobile phases .
  • Lipase engineering : Optimize immobilized lipases (e.g., on octadecyl-Sepabeads) for enantioselective hydrolysis, adjusting pH (5–8) and temperature (4–25°C) .

Basic: How is the compound’s solubility profile characterized for formulation studies?

  • Solvent screening : Test in apolar solvents (e.g., hexane, toluene) and polar aprotic solvents (e.g., DMSO) using turbidimetry or dynamic light scattering .
  • Partition coefficients : Determine log P via shake-flask method (octanol/water) to predict membrane permeability .

Advanced: What spectroscopic signatures distinguish it from structurally similar esters (e.g., octadecyl oleate)?

  • <sup>13</sup>C NMR : Adipate backbone carbons (δ ~25–35 ppm) vs. oleate’s unsaturated carbons (δ ~125–130 ppm) .
  • Raman spectroscopy : C=O stretch intensity ratios (adipate vs. oleate) at ~1720 cm<sup>-1</sup> .

Basic: What are its applications in material science, particularly polymer modification?

  • Plasticizers : Blend with PVC or polyesters to enhance flexibility; compare migration rates vs. phthalates via accelerated aging tests .
  • Monomer for coatings : Copolymerize with acrylates (e.g., stearyl methacrylate) to tune hydrophobicity and thermal stability .

Advanced: How do computational models predict its interactions with biological targets (e.g., anti-inflammatory pathways)?

  • Docking simulations : Map adipate’s carboxyl groups to COX-2 or PPAR-γ binding sites using AutoDock Vina .
  • MD simulations : Analyze octadecyl chain dynamics in lipid bilayers to assess membrane disruption risks .

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